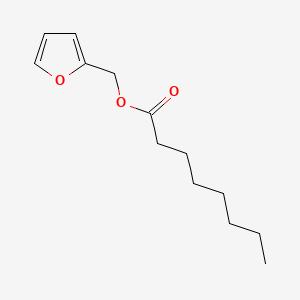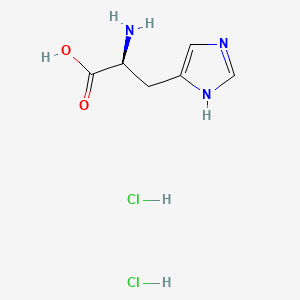
Fosveset
Descripción general
Descripción
Fosveset, also known as MS325168A or N-[2-[Bis(carboxymethyl)amino]ethyl]-N-[®-2-[bis(carboxymethyl)amino]-3-hydroxypropyl]glycine, 4,4-diphenylcyclohexyl hydrogen phosphate (ester), is a chemical compound . Its molecular formula is C₃₃H₄₄N₃O₁₄P and it has a mass of 737.256±0 dalton .
Molecular Structure Analysis
Fosveset’s molecular structure can be represented by the canonical SMILES string C1CC (CCC1OP (=O) (O)OCC (CN (CCN (CC (=O)O)CC (=O)O)CC (=O)O)N (CC (=O)O)CC (=O)O) (C2=CC=CC=C2)C3=CC=CC=C3 . This string represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.
Physical And Chemical Properties Analysis
The physical properties of Fosveset, such as hardness, topography, and hydrophilicity, are important parameters in its biological evaluation . These properties are naturally different for every material or combination of materials and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Aplicaciones Científicas De Investigación
Flow Cytometry in Research
Flow cytometry, a critical tool in modern cell and developmental biology, uses Fosveset in specific applications. The technology is instrumental in analyzing and developing microbial complex phenotypes, particularly in fields like metabolic engineering, synthetic biology, and evolutionary engineering. Fosveset's role in flow cytometry helps in understanding population heterogeneity, developmental microbial stages, and screening designer riboswitches for synthetic biology applications (Tracy, Gaida, & Papoutsakis, 2010).
FRET in Molecular Biology
Fluorescence Resonance Energy Transfer (FRET), which often employs Fosveset, is a powerful method for studying molecular interactions in live cells. It has applications in analyzing protein localizations, interactions, and conformational changes in single molecules. FRET techniques enhanced by Fosveset are crucial for gaining insights into the angstrom-level spatial and nanosecond-level temporal resolution of biological molecules (Ha, 2001).
Structural Health Monitoring in Aerospace
In aerospace applications, Fosveset is employed in the structural health monitoring of aircraft composite structures. Its incorporation into Fibre Optic Sensors (FOS) enables real-time, in-situ monitoring of these structures, aiding in assessing their performance and integrity. Fosveset's role in this context highlights its importance in the aerospace industry, particularly in ensuring the safety and reliability of aircraft (Di Sante, 2015).
Applications in Marine Phytoplankton Research
Fosveset is also significant in marine phytoplankton research. It is used in flow cytometry to measure various parameters of phytoplankton, including cell size, pigment concentration, and genome size. This application is critical in understanding the dynamics of marine ecosystems and the factors influencing phytoplankton bloom (Veldhuis & Kraay, 2000).
Supporting Scientific Inquiry in Education
Furthermore, Fosveset aids in educational Multi-User Virtual Environments (MUVEs) to support interactive scientific inquiry. This application underscores its role in enhancing educational tools, providing students with immersive experiences in scientific research and inquiry (Nelson & Ketelhut, 2007).
Mecanismo De Acción
Fosveset binds reversibly to endogenous serum albumin, resulting in a longer vascular residence time than non-protein binding contrast agents . The binding to serum albumin also increases the magnetic resonance relaxivity of Fosveset and decreases the relaxation time (T1) of water protons, resulting in an increase in signal intensity (brightness) of blood .
Safety and Hazards
Fosveset may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended when handling Fosveset .
Propiedades
IUPAC Name |
2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N3O14P/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLPWFTXPYJYSS-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OP(=O)(O)OCC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1OP(=O)(O)OC[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N3O14P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027787 | |
| Record name | Fosveset | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fosveset | |
CAS RN |
193901-91-6 | |
| Record name | Fosveset [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193901916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosveset | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4, 4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis (carboxymethyl)amino]ethyl]amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSVESET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WBR90FN3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















